Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate
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Overview
Description
Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom at the 5-position, and a keto group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group or to remove the chlorine atom.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other substituents, such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or dechlorinated derivatives .
Scientific Research Applications
Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein . This can result in inhibition or activation of biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-chloro-3-oxo-2,3-dihydro-1H-indole-1-carboxylate: Similar structure but lacks the nitrogen atom in the indazole ring.
Methyl 5-chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.
5-Chloro-3-oxo-2,3-dihydro-1H-indazole-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl ester group enhances its solubility and bioavailability, making it a valuable compound for various applications .
Properties
CAS No. |
89438-38-0 |
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Molecular Formula |
C10H9ClN2O3 |
Molecular Weight |
240.64 g/mol |
IUPAC Name |
ethyl 5-chloro-3-oxo-2H-indazole-1-carboxylate |
InChI |
InChI=1S/C10H9ClN2O3/c1-2-16-10(15)13-8-4-3-6(11)5-7(8)9(14)12-13/h3-5H,2H2,1H3,(H,12,14) |
InChI Key |
OJSWBXRXQATKBH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2=C(C=C(C=C2)Cl)C(=O)N1 |
Origin of Product |
United States |
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